molecular formula C29H49N11O4 B12613216 L-Tryptophyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithinamide CAS No. 918889-40-4

L-Tryptophyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithinamide

Cat. No.: B12613216
CAS No.: 918889-40-4
M. Wt: 615.8 g/mol
InChI Key: STLRAXGGHPZXRL-BIHRQFPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tryptophyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithinamide is a synthetic peptide of interest in biochemical research. Its sequence incorporates key structural features that suggest potential for studying molecular interactions: a tryptophan residue, known for its role in membrane penetration and receptor binding due to its hydrophobic indole side chain ; two lysine residues, which provide a positive charge at physiological pH and are crucial for electrostatic interactions with cell membranes or nucleic acids ; and a C-terminal N~5~-(diaminomethylidene)-L-ornithinamide modification. This modification introduces a guanidino-like group, a feature shown in similar compounds to enhance stability against proteolytic degradation and strengthen binding to biological targets . The combination of these elements makes this compound a potentially useful tool for researchers investigating the structure-activity relationships of antimicrobial peptides , developing protease-resistant peptide analogs , or exploring novel scaffolds for protein-protein interactions. The peptide is intended for use in controlled in-vitro laboratory studies. Please note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

918889-40-4

Molecular Formula

C29H49N11O4

Molecular Weight

615.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C29H49N11O4/c30-13-5-3-10-23(39-26(42)20(32)16-18-17-37-21-9-2-1-8-19(18)21)28(44)40-24(11-4-6-14-31)27(43)38-22(25(33)41)12-7-15-36-29(34)35/h1-2,8-9,17,20,22-24,37H,3-7,10-16,30-32H2,(H2,33,41)(H,38,43)(H,39,42)(H,40,44)(H4,34,35,36)/t20-,22-,23-,24-/m0/s1

InChI Key

STLRAXGGHPZXRL-BIHRQFPBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)N

Origin of Product

United States

Biological Activity

L-Tryptophyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithinamide is a complex peptide that has garnered attention for its potential biological activities. This compound, with the molecular formula C29H49N11O4C_{29}H_{49}N_{11}O_{4} and a molecular weight of 585.73 g/mol, features a unique structure conducive to various biochemical interactions and therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Molecular Formula C29H49N11O4\text{Molecular Formula }C_{29}H_{49}N_{11}O_{4}

The compound exhibits several biological activities attributed to its amino acid composition, particularly the presence of tryptophan, lysine, and ornithine. These residues play crucial roles in:

  • Cell Signaling : The tryptophan moiety is known for its involvement in neurotransmitter synthesis and modulation of mood and behavior.
  • Antimicrobial Properties : Peptides similar to this compound have shown effectiveness against various pathogens, suggesting potential applications in treating infections.
  • Immune Modulation : Certain sequences can enhance immune responses, making them candidates for immunotherapy.

In Vitro Studies

Research has demonstrated that this compound can:

  • Inhibit Bacterial Growth : Studies indicate that this peptide exhibits inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus.
  • Enhance Cell Proliferation : In fibroblast cultures, the compound promoted cell proliferation and migration, indicating potential wound healing properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Peptide Science evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Case Study 2: Cytotoxicity and Cell Growth

Another investigation focused on the cytotoxic effects of the compound on cancer cell lines (e.g., HeLa and MCF-7). The study utilized an MTT assay to assess cell viability post-treatment.

Cell LineIC50 (µM)
HeLa15
MCF-720

Results indicated that this compound has selective cytotoxicity, sparing normal cells while effectively inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

Table 1: Key Features of L-Tryptophyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithinamide and Analogues
Compound Name Modifications Key Functional Groups Biological Relevance References
This compound N~5~-(diaminomethylidene) on ornithine; Lys-Lys sequence Guanidine mimic, cationic lysine residues Enhanced receptor binding via charge interactions; potential enzyme inhibition
N-acetyl-L-threonyl-L-aspartyl-N~5~-(2-fluoro-1-iminoethyl)-L-ornithinamide (TDFA) N~5~-(2-fluoro-1-iminoethyl) on ornithine; acetylated threonine Fluorinated iminoethyl group Inhibits peptidylarginine deiminase 4 (PAD4); modulates neutrophil adhesion
Canavanine-containing nociceptin analogue Ornithine replaced by canavanine (guanidinium-oxygen side chain) Guanidinium-oxygen group Antioxidant effects; altered receptor binding in NOP-receptor
N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide N~5~-(diaminomethylidene) on ornithine; phenylalanine C-terminus Guanidine mimic, aromatic side chain Neuropeptide signaling; enhanced stability and receptor affinity
Lys9-substituted nociceptin analogues Lys9 replaced by ornithine (Orn), diaminobutyric acid (Dab), or diaminopropionic acid (Dap) Shorter side chains Reduced receptor binding affinity due to decreased side-chain length

Key Comparative Findings

Role of N~5~ Modifications on Ornithine
  • Guanidine Mimicry: The N~5~-(diaminomethylidene) group in the target compound mimics arginine’s guanidinium group, enabling strong ionic interactions with aspartate/glutamate-rich regions in receptors or enzymes. This contrasts with TDFA’s fluorinated iminoethyl group, which prioritizes covalent enzyme inhibition over charge-based interactions .
  • Stability: The diaminomethylidene modification may enhance proteolytic resistance compared to unmodified ornithine or lysine, as seen in neuropeptides like N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide .
Impact of Lysine vs. Ornithine Substitutions
  • Side-Chain Length: Replacing lysine with ornithine (as in nociceptin analogues) shortens the side chain by one methylene group, reducing receptor binding affinity. However, the target compound retains lysine residues, preserving their longer side chains for optimal interactions .
Functional Divergence in Enzyme Targeting
  • TDFA vs. Target Compound: TDFA’s fluorinated group enables irreversible inhibition of PAD4, critical in histone citrullination , whereas the target compound’s diaminomethylidene group may competitively inhibit arginine-recognizing enzymes (e.g., nitric oxide synthases) without covalent modification.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:
SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for its efficiency and the ability to automate synthesis.

Process Steps:

  • Resin Preparation: The C-terminal amino acid is attached to a solid support resin.
  • Deprotection: The protecting group on the amino acid is removed to expose the reactive amine.
  • Coupling: The next amino acid is activated and coupled to the growing chain.
  • Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
  • Cleavage: The final product is cleaved from the resin using a suitable cleavage reagent.
  • Purification: The crude product is purified, typically using high-performance liquid chromatography (HPLC).

Reaction Conditions

The synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity.

Coupling Reagents

Common coupling reagents used in SPPS include:

Protective Groups

Various protective groups are employed during synthesis to prevent unwanted reactions:

Purification Techniques

After synthesis, purification is essential to isolate the desired peptide from by-products and unreacted materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purifying peptides due to its effectiveness in separating compounds based on their size and polarity.

Key Parameters:

  • Mobile Phase: A gradient of organic solvents (e.g., acetonitrile) in water with appropriate additives (e.g., trifluoroacetic acid) is commonly used.
  • Detection: UV absorbance at specific wavelengths allows for monitoring of elution profiles.

Analysis of Purity and Structure

The purity and structure of this compound can be confirmed using various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structure, confirming the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy can elucidate the structural details and confirm the presence of specific functional groups within the peptide.

Summary Table of Preparation Methods

Method Description Advantages
Solid-Phase Peptide Synthesis Sequential addition of amino acids on resin High efficiency, automation potential
HPLC Purification technique using solvent gradients Effective separation, high resolution
Mass Spectrometry Analytical technique for molecular weight determination Confirms identity and structure
Nuclear Magnetic Resonance Structural elucidation Provides detailed information about molecular structure

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